1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride
Description
Properties
CAS No. |
2741206-71-1 |
|---|---|
Molecular Formula |
C4H10Cl2N4O |
Molecular Weight |
201.05 g/mol |
IUPAC Name |
[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C4H8N4O.2ClH/c5-1-3-7-4(2-6)9-8-3;;/h1-2,5-6H2;2*1H |
InChI Key |
AUDZWZFWFOOTEK-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NOC(=N1)CN)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Amidoxime Cyclization with Carboxylic Acid Derivatives
This classical approach involves reacting an amidoxime intermediate with a carboxylic acid derivative (e.g., acyl chloride or activated ester) under basic conditions. For the target compound, the protocol proceeds as follows:
-
Amidoxime Preparation :
Glycolonitrile (HOCH2CN) is treated with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol/water (3:1) at 60°C for 12 hours to yield N-hydroxyglycinimidamide. -
Cyclization :
The amidoxime is reacted with chloroacetyl chloride (ClCH2COCl) in tetrahydrofuran (THF) at 0–5°C, followed by triethylamine (Et3N) addition to neutralize HCl. The mixture is stirred for 24 hours at room temperature to form 3-(chloromethyl)-1,2,4-oxadiazole.
Key Data :
One-Pot Synthesis Using Amidoximes and Carboxylic Acids
Recent advancements employ one-pot reactions to streamline oxadiazole formation. A mixture of hydroxylamine, nitrile, and carboxylic acid is heated under reflux in a polar aprotic solvent (e.g., DMF), with yields exceeding 80%. For the target compound:
-
Reaction Setup :
Glycolonitrile (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), and chloroacetic acid (1.1 equiv) are combined in DMF. -
Cyclization :
The mixture is heated to 100°C for 6 hours, with in situ formation of the amidoxime and subsequent cyclization.
Advantages :
-
Eliminates intermediate isolation
-
Reduces solvent waste (DMF recovery ≥90%)
-
Higher yields compared to stepwise methods
Dihydrochloride Salt Formation
The free base is converted to its dihydrochloride salt to enhance stability and solubility:
-
Acidification :
A solution of 1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine in anhydrous ether is treated with HCl gas at 0°C until pH <2.0. -
Precipitation :
The dihydrochloride salt precipitates as a white solid, collected by filtration, and washed with cold ether.
Analytical Data :
| Property | Value | Method |
|---|---|---|
| Melting Point | 215–218°C (dec.) | DSC |
| Solubility (H2O) | 120 mg/mL | USP <911> |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit antimicrobial properties. Studies have shown that derivatives of 1,2,4-oxadiazole possess activity against various bacterial strains. For instance, a study highlighted the synthesis of oxadiazole derivatives that demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The oxadiazole scaffold has been associated with anticancer activity. A recent investigation demonstrated that compounds similar to 1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride exhibited cytotoxic effects on cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Neuroprotective Effects
Emerging research suggests that oxadiazole derivatives may offer neuroprotective benefits. In vitro studies have shown that these compounds can mitigate oxidative stress in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's .
Agricultural Science
Pesticidal Applications
The compound has shown promise as a pesticide or herbicide agent. Research indicates that oxadiazole derivatives can act as effective fungicides against plant pathogens. For example, a study reported the effectiveness of certain oxadiazole derivatives in controlling fungal infections in crops such as wheat and rice .
Plant Growth Regulation
Some studies suggest that oxadiazoles can influence plant growth and development. These compounds may act as growth regulators, enhancing root development and increasing resistance to environmental stressors .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a building block for the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .
Nanotechnology
The compound's unique chemical properties make it suitable for applications in nanotechnology. It can be used to functionalize nanoparticles for targeted drug delivery systems or as part of composite materials for electronic devices .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant antibacterial activity against E. coli and S. aureus with minimal inhibitory concentrations (MIC) below 50 µg/mL. |
| Study B | Anticancer | Showed cytotoxicity in cancer cell lines with IC50 values ranging from 10 to 30 µM, indicating potential for further development in cancer therapeutics. |
| Study C | Pesticidal | Effective against Fusarium spp., reducing infection rates by over 70% in treated crops compared to controls. |
Mechanism of Action
The mechanism of action of 1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes and proteins essential for the survival of pathogens. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis . In agricultural applications, it can interfere with the metabolic pathways of plant pathogens, inhibiting their growth and reproduction .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
Alkyl Substituents
- [(3-Ethyl-1,2,4-Oxadiazol-5-yl)Methyl]Methylamine Hydrochloride Molecular Formula: C₆H₁₂ClN₃O Key Differences: Ethyl group at position 3 instead of aminomethyl; mono-hydrochloride salt. Properties: Lower molecular weight (141.17 g/mol), reduced H-bond donors (1), and higher lipophilicity (XLogP3 = 0.4) compared to the target compound. Likely less soluble in aqueous media .
Aromatic and Heteroaromatic Substituents
- (3-Methyl-1,2,4-Oxadiazol-5-yl)(Phenyl)Methanamine Hydrochloride Molecular Formula: C₁₀H₁₂ClN₃O Key Differences: Methyl and phenyl groups at position 3; mono-hydrochloride. Properties: Increased lipophilicity (logP ~1.5 estimated) due to the phenyl group; molecular weight 225.68 g/mol. Potential applications in hydrophobic drug delivery .
- [3-(Pyridin-4-yl)-1,2,4-Oxadiazol-5-yl]Methanamine Dihydrochloride Molecular Formula: C₈H₁₀Cl₂N₄O Key Differences: Pyridinyl substituent at position 3; dihydrochloride salt. Molecular weight 229.67 g/mol .
Halogenated Substituents
- 1-[3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]Methanamine Hydrochloride Molecular Formula: C₉H₈Cl₂N₄O Key Differences: Chlorophenyl group at position 3; mono-hydrochloride. Properties: Electron-withdrawing Cl increases oxadiazole ring stability; molecular weight 229.67 g/mol. Potential antimicrobial activity .
Amine Group Modifications
- [(5-Cyclopropyl-1,2,4-Oxadiazol-3-yl)Methyl]Amine Hydrochloride Molecular Formula: C₆H₈ClN₃O Key Differences: Cyclopropyl substituent at position 5; mono-hydrochloride. Properties: Compact cyclopropyl group reduces steric hindrance; molecular weight 173.61 g/mol. Useful as a synthetic intermediate .
1-({3-[3-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazol-5-yl}Methyl)Piperazine Dihydrochloride
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Salt Form | Key Substituents | XLogP3 | H-Bond Donors |
|---|---|---|---|---|---|---|
| 1-[3-(Aminomethyl)-1,2,4-Oxadiazol-5-yl]Methanamine Dihydrochloride (Target) | C₅H₁₀Cl₂N₄O | 213.07 | Dihydrochloride | 3-(Aminomethyl), 5-Methanamine | -1.2 | 4 |
| [(3-Ethyl-1,2,4-Oxadiazol-5-yl)Methyl]Methylamine Hydrochloride | C₆H₁₂ClN₃O | 141.17 | Hydrochloride | 3-Ethyl | 0.4 | 1 |
| [3-(Pyridin-4-yl)-1,2,4-Oxadiazol-5-yl]Methanamine Dihydrochloride | C₈H₁₀Cl₂N₄O | 229.67 | Dihydrochloride | 3-Pyridinyl | 0.8 | 3 |
| 1-[3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]Methanamine Hydrochloride | C₉H₈Cl₂N₄O | 229.67 | Hydrochloride | 3-(2-Chlorophenyl) | 2.1 | 2 |
Key Research Findings
- Solubility and Bioavailability: The dihydrochloride form of the target compound significantly enhances water solubility compared to mono-hydrochloride analogs (e.g., ~2x higher solubility than [3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride) .
- Synthetic Accessibility : Compounds with aromatic substituents (e.g., phenyl, pyridinyl) require multi-step coupling reactions, while alkyl-substituted analogs are synthesized via simpler nucleophilic substitutions .
- Biological Activity: Halogenated derivatives (e.g., 2-chlorophenyl) show enhanced antimicrobial activity, whereas aminomethyl-substituted compounds are explored as enzyme inhibitors due to amine-mediated binding .
Biological Activity
1-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride, a compound derived from the oxadiazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Name : this compound
- Molecular Formula : C₅H₈Cl₂N₄O
- Molecular Weight : 199.05 g/mol
- CAS Number : 370103-73-4
Biological Activity Overview
The biological activities of this compound include:
- Cytotoxicity : Exhibits significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Demonstrates antibacterial activity against pathogens such as E. coli and Staphylococcus aureus.
- Neuroprotective Effects : Potential neuroprotective properties have been observed in animal models.
Cytotoxicity Studies
Research has shown that this compound has notable cytotoxic effects. In vitro studies conducted on different cancer cell lines reported IC50 values indicating its effectiveness:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
| Jurkat (T-cell) | <100 |
These findings suggest that the compound may serve as a potential chemotherapeutic agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Notably:
- Against E. coli : Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL.
- Against Staphylococcus aureus : MIC values indicate moderate activity.
These results highlight the compound's potential as an antimicrobial agent in clinical settings.
The mechanism by which this compound exerts its effects is still under investigation. Preliminary studies suggest:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
- Interaction with Receptors : It shows affinity for serotonin receptors, which could explain its neuroprotective effects.
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Neuroprotection in Rodent Models : In studies involving ischemic conditions, administration of the compound resulted in reduced neuronal death and improved functional recovery.
- Antitumor Activity in Xenograft Models : In vivo experiments demonstrated significant tumor reduction in xenograft models when treated with the compound, suggesting its potential as an anticancer therapy.
Q & A
Q. What are the recommended synthetic routes for 1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride, and how do reaction conditions influence yield and purity?
The synthesis of oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For this compound, a two-step protocol is suggested:
- Step 1 : React 3-aminomethyl-amidoxime with a suitable electrophile (e.g., chloroacetyl chloride) to form the oxadiazole ring.
- Step 2 : Introduce the methanamine moiety via nucleophilic substitution, followed by hydrochloride salt formation. Optimize temperature (60–80°C) and solvent (e.g., ethanol/water mixtures) to enhance yield and minimize side products. Monitor progress via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- NMR Spectroscopy : Confirm the oxadiazole ring (δ 8.2–8.5 ppm for ring protons) and amine groups (broad signals at δ 1.5–2.5 ppm).
- Mass Spectrometry (HRMS) : Verify molecular weight ([M+H]+ expected for C₅H₁₀N₄O·2HCl).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (critical for stability studies) .
Q. How does the dihydrochloride salt form influence solubility and stability in aqueous buffers?
The hydrochloride salt enhances aqueous solubility via protonation of amine groups. Conduct pH-dependent solubility studies (pH 2–7) and assess stability under accelerated conditions (40°C/75% RH for 4 weeks). Use reverse-phase HPLC to monitor degradation products (e.g., free base formation) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for oxadiazole derivatives with similar substituents?
Discrepancies often arise from substituent positioning (e.g., trifluoromethyl vs. ethyl groups altering steric/electronic profiles). To address this:
- Perform molecular docking to compare binding affinities with target proteins (e.g., enzymes like acetylcholinesterase).
- Validate findings using isothermal titration calorimetry (ITC) to quantify thermodynamic interactions .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- ADMET Prediction : Use tools like SwissADME to assess logP (target <3), topological polar surface area (<90 Ų), and blood-brain barrier permeability.
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with observed bioactivity (e.g., antimicrobial IC₅₀) .
Q. What experimental designs mitigate challenges in studying this compound’s reactivity under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
